
2,3-Difluoro-4-Isopropenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-Isopropenylphenol is a chemical compound with the molecular formula C9H8F2O . It is used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate .
Synthesis Analysis
The synthesis of this compound involves several steps. 2,3-Diaminoanisole was diazotized with conc.HCl and NaNO_2 below 5 ℃ and treated with fluoroboric acids (w (HBF_4)=40%) (Schiemann reaction) to give 2,3-difluoro-4-iodoanisole (Ⅰ) in 40.7% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8F2O . The molecular weight of this compound is 130.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 54 °C/25 mmHg and a melting point of 39-42 °C .作用機序
The mechanism of action of 2,3-Difluoro-4-Isopropenylphenol is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce the expression of p53, a tumor suppressor gene, which leads to the activation of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. This compound has also been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to have antiviral activity against a range of viruses, including herpes simplex virus type 1 and type 2.
実験室実験の利点と制限
One of the main advantages of 2,3-Difluoro-4-Isopropenylphenol is its broad-spectrum activity against cancer cells, bacteria, and viruses. This compound is also relatively easy to synthesize, which makes it an attractive compound for drug development. However, this compound has some limitations in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to administer in vivo. In addition, this compound can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
2,3-Difluoro-4-Isopropenylphenol has shown promise as a potential drug candidate for the treatment of various diseases. Future research should focus on optimizing the synthesis method of this compound to improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Future research should also explore the use of this compound in combination with other drugs to improve its efficacy and reduce its toxicity. Finally, the development of new delivery systems for this compound could help to overcome its solubility issues and improve its bioavailability.
合成法
2,3-Difluoro-4-Isopropenylphenol can be synthesized using a one-pot reaction of 2,3-difluorophenol and isopropenylphenol in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation and results in the formation of this compound with a yield of up to 85%.
科学的研究の応用
2,3-Difluoro-4-Isopropenylphenol has been extensively studied for its potential use in various fields. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activity. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. This compound has shown promise as a potential drug candidate for the treatment of various cancers, including breast, lung, and ovarian cancer.
特性
IUPAC Name |
2,3-difluoro-4-prop-1-en-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5(2)6-3-4-7(12)9(11)8(6)10/h3-4,12H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNLVPAHQNZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445004-25-1 |
Source


|
| Record name | 2,3-difluoro-4-(prop-1-en-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phenyl]methyl})amine](/img/structure/B2949881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
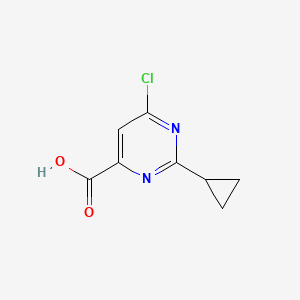
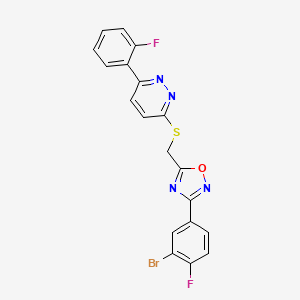
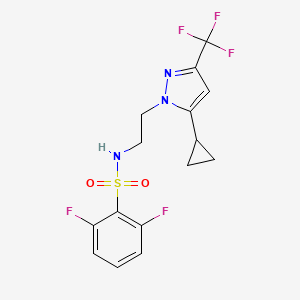
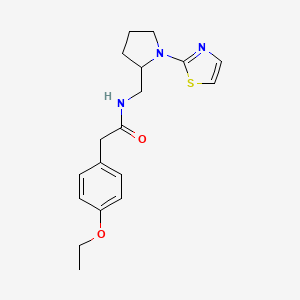
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
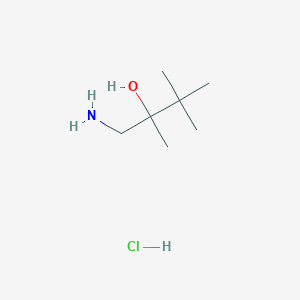
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)
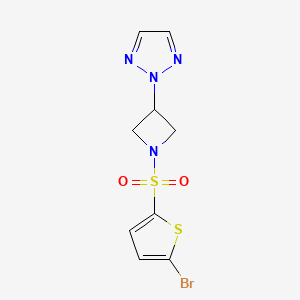
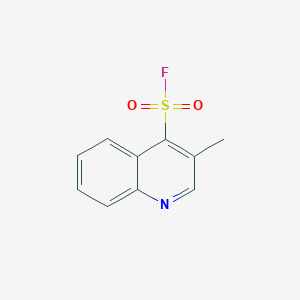
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
